![molecular formula C₂₇H₃₇D₇O₂ B1140471 (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one CAS No. 127684-08-6](/img/structure/B1140471.png)
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Overview
Description
The compound (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
is a complex organic molecule. It is a sterol, a type of lipid molecule that is biosynthesized by all animal cells and is an essential structural component of animal cell membranes .
Scientific Research Applications
Lipid Metabolic Reprogramming
7-Ketocholesterol (7KCh) is a major oxidized cholesterol product abundant in lipoprotein deposits and atherosclerotic plaques . It has been shown to induce lipid metabolic reprogramming and enhance cholesterol ester accumulation in cardiac cells . This could have significant implications for understanding heart failure and other cardiovascular diseases .
Impact on Cardiomyocytes
7KCh accumulates in erythrocytes of heart failure patients, and further investigation centered on how 7KCh may affect metabolism in cardiomyocytes . This could provide valuable insights into the pathophysiology of heart failure .
Membrane Structure Alteration
Under hypercholesterolemic conditions, exposure of cells to lipoproteins results in a subtle membrane increase in the levels of cholesterol and 7-ketocholesterol . This can result in molecular-scale biophysical perturbation of membrane structure .
Internal Standard for Quantification
7-keto Cholesterol-d7 is intended for use as an internal standard for the quantification of 7-keto cholesterol by GC- or LC-MS . This makes it a valuable tool in biochemical and biomedical research .
Oxiapoptophagy Induction
7-Ketocholesterol (7KC) is one of the oxysterols produced by the auto-oxidation of cholesterol during the dysregulation of cholesterol metabolism which has been implicated in the pathological development of osteoporosis (OP) . Oxiapoptophagy involving oxidative stress, autophagy, and apoptosis can be induced by 7KC .
Impact on Osteogenic Differentiation
7-Ketocholesterol has been shown to inhibit osteogenic differentiation . This could have significant implications for understanding and treating osteoporosis .
Mechanism of Action
- Cytochrome P450 (CYP) Isoform CYP7A1 : This enzyme plays a crucial role in bile acid synthesis. 7-Keto Cholesterol-d7 inhibits CYP7A1, with an IC50 of approximately 1 μM . By inhibiting this enzyme, it affects bile acid production and cholesterol metabolism.
Result of Action:
The molecular and cellular effects of 7-Keto Cholesterol-d7 include:
- Potential Immunomodulation : In vitro studies suggest that 7-Keto Cholesterol-d7 activates retinal microglia and induces a pro-inflammatory state via NLRP3 inflammasome activation .
Action Environment:
Environmental factors can influence its efficacy and stability:
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-KVZGVLACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Keto Cholesterol-d7 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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